molecular formula C14H14ClNO2S B2520762 2-Chloro-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine CAS No. 306978-33-6

2-Chloro-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine

Cat. No.: B2520762
CAS No.: 306978-33-6
M. Wt: 295.78
InChI Key: AWEGWFHIXBWIOW-UHFFFAOYSA-N
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Description

2-Chloro-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine is a halogenated pyridine derivative featuring a chloro group at position 2, methyl groups at positions 4 and 6, and a 2-methylphenylsulfonyl substituent at position 2. The sulfonyl group enhances electrophilicity and may contribute to interactions with biological targets, while the chloro and methyl groups influence steric and electronic properties .

Properties

IUPAC Name

2-chloro-4,6-dimethyl-3-(2-methylphenyl)sulfonylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2S/c1-9-6-4-5-7-12(9)19(17,18)13-10(2)8-11(3)16-14(13)15/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWEGWFHIXBWIOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)C2=C(N=C(C=C2C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The process may also include steps for waste management and environmental protection to comply with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the potential of 2-chloro-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine as an antitumor agent. Its mechanism involves the inhibition of key signaling pathways associated with tumor growth.

Key Findings :

  • The compound has shown effectiveness against various cancer cell lines, demonstrating significant antiproliferative activity.
Study Cell Lines Tested GI50 Values (nM) Findings
Assiut et al. (2024)HCT-15, HT-29, NCI/ADR-RES22 - 33Identified as a dual EGFR/VEGFR inhibitor
Frontiers in Chemistry (2024)Various cancer types24 (highest potency)Enhanced antiproliferative effects with specific substitutions

Inhibition of Enzymatic Activity

The compound is being investigated for its ability to inhibit specific enzymes involved in cancer metabolism. This inhibition can lead to reduced proliferation of cancer cells and increased apoptosis.

Potential Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases. Studies are ongoing to explore its effects on neuronal cell lines and animal models.

Case Study 1: Lung Cancer Treatment

A study focusing on non-small cell lung cancer (NSCLC) demonstrated that treatment with this compound resulted in:

  • Reduced Tumor Size : Significant decrease in tumor volume was observed after treatment.
  • Increased Apoptosis : Higher levels of apoptotic markers were detected in treated tumors compared to controls.

Case Study 2: Combination Therapy

Research has indicated that combining this compound with traditional chemotherapeutics enhances overall treatment efficacy:

  • Synergistic Effects : The combination therapy showed improved outcomes by targeting multiple pathways involved in cancer progression.

Mechanism of Action

The mechanism of action of 2-Chloro-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with biological molecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

2-Chloro-4,6-dimethyl-3-(methylsulfonyl)pyridine

  • Structure : Replaces the 2-methylphenylsulfonyl group with a methylsulfonyl group.
  • Impact: The smaller methylsulfonyl group increases aqueous solubility compared to the bulky 2-methylphenylsulfonyl substituent in the target compound. However, reduced lipophilicity may limit membrane permeability. No direct bioactivity data is available, but methylsulfonyl groups are common in pharmaceuticals for their metabolic stability .

2-Chloro-4,6-dimethylpyridine-3-carbonitrile

  • Structure : Features a nitrile group at position 3 instead of sulfonyl.
  • Impact : The electron-withdrawing nitrile group enhances reactivity in nucleophilic substitutions. Demonstrated antitumor and antimicrobial activities in studies, suggesting that the sulfonyl group in the target compound may offer distinct binding interactions (e.g., hydrogen bonding with sulfonyl oxygen) for similar applications .

4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-piperidinopyridine

  • Structure: Substitutes the chloro group at position 2 with a piperidino group and uses a 4-methylphenylsulfonyl substituent.

Functional Group Modifications

2-(Isobutylsulfanyl)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine

  • Structure : Replaces the chloro group with an isobutylsulfanyl group.
  • Impact: The thioether group increases nucleophilicity and susceptibility to oxidation. This modification could alter metabolic pathways or enhance agrochemical applications, as thiopyridines are known insecticides .

2-Isopropoxy-4,6-dimethyl-3-(methylsulfonyl)pyridine

  • Structure : Substitutes chloro with isopropoxy and methylsulfonyl with 2-methylphenylsulfonyl.
  • Impact : The ether linkage improves flexibility and solubility, while the methylsulfonyl group reduces steric bulk. Such derivatives may serve as intermediates for further functionalization .

Antitumor and Antimicrobial Potential

The target compound’s structural analogs, such as 2-chloro-4,6-dimethylpyridine-3-carbonitrile, exhibit antitumor activity by inhibiting cancer cell proliferation. The sulfonyl group in the target compound may enhance binding to enzymes or receptors via polar interactions, though specific studies are needed .

Physical and Chemical Properties

Compound Name Solubility (Predicted) Key Reactivity Stability
2-Chloro-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine Low in water, high in organic solvents Electrophilic at sulfonyl group, chloro as leaving group High thermal stability
2-Chloro-4,6-dimethyl-3-(methylsulfonyl)pyridine Moderate in water Similar electrophilicity Moderate
2-Chloro-4,6-dimethylpyridine-3-carbonitrile High in polar solvents Nucleophilic substitution at nitrile Sensitive to hydrolysis

Biological Activity

2-Chloro-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine is a pyridine derivative characterized by its unique combination of chloro, dimethyl, and sulfonyl functional groups. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties.

  • Molecular Formula : C14H14ClNO2S
  • Molecular Weight : 295.78 g/mol
  • CAS Number : 306978-33-6

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins, potentially leading to inhibition or modulation of their activity. The specific pathways and molecular targets are still under investigation but may include enzyme inhibition and disruption of cellular processes.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyridine have shown effectiveness against various pathogens:

CompoundMIC (μg/mL)Target Pathogen
2-Chloro-4,6-dimethyl-3-(methylsulfonyl)pyridine0.22 - 0.25Staphylococcus aureus
2-Chloro-4,6-dimethyl-3-(methylsulfonyl)pyridine3.12 - 12.5Escherichia coli

Studies have demonstrated that these compounds not only inhibit bacterial growth but also reduce biofilm formation, which is crucial for treating chronic infections .

Case Studies

  • Antimicrobial Evaluation : A study focused on the antimicrobial properties of pyridine derivatives found that several exhibited potent activity against Staphylococcus aureus, with some derivatives showing enhanced efficacy when combined with traditional antibiotics like ciprofloxacin .
  • Enzyme Inhibition : Research into the enzyme inhibition capabilities of similar compounds revealed significant interactions with DNA gyrase and dihydrofolate reductase (DHFR), which are critical targets in bacterial and cancer therapies .

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Initial toxicity studies indicate that certain derivatives exhibit low hemolytic activity and noncytotoxicity at higher concentrations (>60 μM), suggesting a favorable safety profile for further development .

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